3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid
Description
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 5-methyl-2-furyl group at position 3 and a carboxylic acid group at position 3. This structure combines the aromaticity of pyrazole with the electron-rich furan ring, making it a versatile intermediate in medicinal and materials chemistry. The compound’s hydrate form is listed in commercial catalogs, though availability is noted as discontinued .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUZIMECSCUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920080 | |
| Record name | 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909092-64-4, 879442-52-1 | |
| Record name | 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 909092-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carboxylic Acid Derivatives
Structural and Physical Properties
Pyrazole-carboxylic acids exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of key compounds:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase melting points compared to electron-donating groups (e.g., methyl-furyl in the target compound).
- Synthetic Yields: Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) compared to conventional methods.
- Positional Isomerism: The position of the carboxylic acid group (e.g., pyrazole-4-carboxylic acid vs. pyrazole-5-carboxylic acid) influences reactivity and applications.
Computational and Pharmacological Data
Biological Activity
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 5-methyl-2-furyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 179.19 g/mol. The unique structure contributes to its biological activities, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 179.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In animal models, administration of this compound resulted in reduced edema and pain responses comparable to standard anti-inflammatory drugs like indomethacin .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has demonstrated antioxidant activity . Studies show that it can scavenge free radicals, potentially protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit COX enzymes, reducing prostaglandin synthesis and thus alleviating inflammation.
- Cell Membrane Interaction : Its structure allows for interaction with bacterial membranes, disrupting their integrity.
- Radical Scavenging : The presence of the furan ring contributes to its ability to donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this pyrazole derivative in a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced paw swelling compared to control groups, supporting its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
